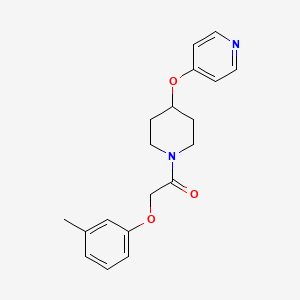

1-(4-(Pyridin-4-yloxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-(Pyridin-4-yloxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone, also known as JNJ-40411813, is a novel compound that has recently gained attention in the field of medicinal chemistry. This compound belongs to the class of piperidine derivatives and has shown promising results in scientific research applications.

Aplicaciones Científicas De Investigación

Hydrogen-Bonding Patterns

The study of hydrogen-bonding patterns in enaminones, including related compounds such as 1-(4-(piperidin-1-yl) phenyl) ethanone, reveals their unique intra- and intermolecular hydrogen bonding. This bonding establishes a six-membered hydrogen-bonded ring and forms centrosymmetric dimers, which are further stabilized by various weak interactions. Such patterns are crucial in understanding the crystal structures of these compounds (Balderson et al., 2007).

Microwave-Assisted Synthesis

Microwave-assisted synthesis techniques have been applied to derivatives of 1-(4-(piperidin-1-yl) phenyl) ethanone, showcasing efficient methods for producing compounds with potential antibacterial activity. This approach highlights the importance of this compound in synthesizing new chemical entities (Merugu, Ramesh, & Sreenivasulu, 2010).

Catalytic Behavior in Hydroaminomethylation

Hydroaminomethylation of related compounds, using pyrrole-substituted phosphine ligands, demonstrates high activities and selectivities. This indicates the potential application of 1-(4-(Pyridin-4-yloxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone in catalytic processes (Hamers et al., 2009).

Synthesis of Functionalized Crown Ethers

The compound serves as a building block for the synthesis of functionalized crown ethers. Its derivatives are valuable for creating complex organic structures, showcasing its role in advanced organic synthesis (Nawrozkij et al., 2014).

Coordination with Iron and Cobalt Dichloride

The synthesis of NNN tridentate ligands coordinating with iron(II) and cobalt(II) dichloride, using related compounds, underscores its significance in forming complexes that exhibit catalytic activities for ethylene reactivity (Sun et al., 2007).

Antiviral Activity Studies

Studies on derivatives of this compound have shown potential antiviral activities, indicating its usefulness in medicinal chemistry (Attaby et al., 2006).

Propiedades

IUPAC Name |

2-(3-methylphenoxy)-1-(4-pyridin-4-yloxypiperidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c1-15-3-2-4-18(13-15)23-14-19(22)21-11-7-17(8-12-21)24-16-5-9-20-10-6-16/h2-6,9-10,13,17H,7-8,11-12,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMGOGQAJPNRFIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)N2CCC(CC2)OC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(Pyridin-4-yloxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

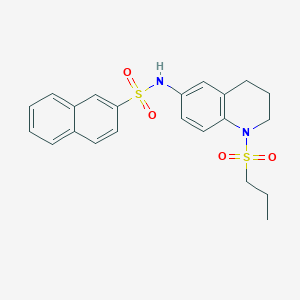

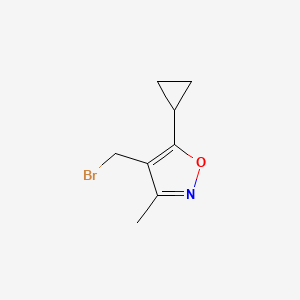

![(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2996374.png)

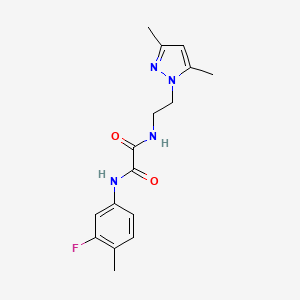

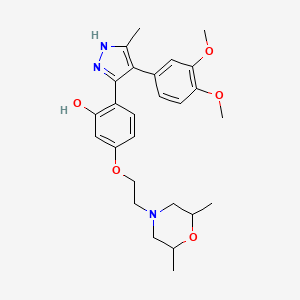

![4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzonitrile](/img/structure/B2996380.png)

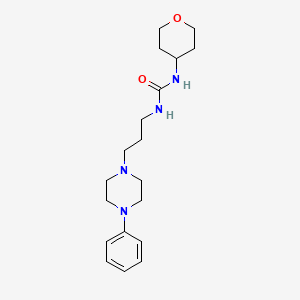

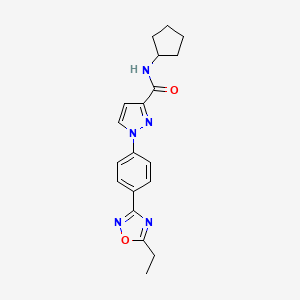

![methyl 5-{[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]methyl}-2-furoate](/img/structure/B2996383.png)

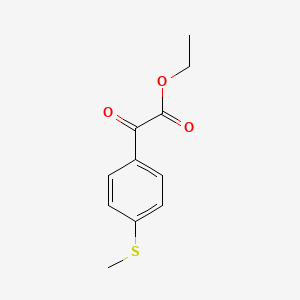

![Tert-butyl 9-(bromomethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2996386.png)